5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid
Description
5-[4-(Ethoxycarbonyl)piperidin-1-yl]pyrazine-2-carboxylic acid (CAS: 1624301-69-4) is a heterocyclic compound featuring a pyrazine core substituted with a carboxylic acid group and a piperidine ring modified with an ethoxycarbonyl moiety. Its molecular formula is C₁₃H₁₇N₃O₄, with a molecular weight of 279.29 g/mol . This compound is commercially available and serves as a key intermediate in medicinal chemistry, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Properties
IUPAC Name |
5-(4-ethoxycarbonylpiperidin-1-yl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-20-13(19)9-3-5-16(6-4-9)11-8-14-10(7-15-11)12(17)18/h7-9H,2-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTGPMDWTODNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The synthesis begins with the formation of the pyrazine ring through condensation reactions involving suitable precursors such as 2,3-diaminopyrazine derivatives, followed by esterification to introduce the ethoxycarbonyl group at the 4-position. The key steps are:
- Preparation of 2,3-diaminopyrazine derivatives through oxidative cyclization.
- Esterification of the amino group with ethyl chloroformate or ethyl carbonate to introduce the ethoxycarbonyl moiety.
- Coupling with piperidine derivatives to form the piperidin-1-yl substituent at the 4-position.
Research Findings
A study utilizing ethyl chloroformate in the presence of sodium hydroxide in aqueous media achieved a high yield (~92%) of the ethoxycarbonylated intermediate, which was then coupled with piperidine derivatives under inert conditions to yield the target compound (see).
Reaction Scheme
Pyrazine precursor → Esterification with ethyl chloroformate → Coupling with piperidine derivative → Final product
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Esterification | Ethyl chloroformate, NaOH | Water | 0-30°C | 3 hours | 92% |
| Coupling | Piperidine derivative | DCM/MeOH | Room temp | 24 hours | Not specified |
Amide Bond Formation Using T3P as Coupling Reagent
Method Overview
Recent advancements have employed propyl phosphonic anhydride (T3P) as an efficient coupling reagent for forming amide bonds between substituted pyrazine-2-carboxylic acids and piperazine derivatives. This method offers high yields, mild conditions, and minimal side reactions.
Research Findings
A 2015 study demonstrated the synthesis of pyrazine derivatives using substituted pyrazine-2-carboxylic acids with various piperazines, utilizing T3P in dichloromethane or acetonitrile. The process involved activating the carboxylic acid with T3P, followed by addition of the piperazine derivative, resulting in yields exceeding 85% (see).
Reaction Scheme
Substituted pyrazine-2-carboxylic acid + Piperazine derivative + T3P → Amide-linked pyrazine-piperazine compound
Reaction Conditions
| Parameter | Details |
|---|---|
| Reagents | T3P, N-heteroaryl piperazine hydrochloride |
| Solvent | Dioxane or acetonitrile |
| Temperature | 78°C to 150°C |
| Time | 12-20 hours |
| Yield | >85% |
Preparation via Multi-Step Route Involving Nucleophilic Substitution and Hydrolysis
Method Overview
This approach involves:
- Nucleophilic substitution of a halogenated pyrazine derivative with a piperidine nucleophile.
- Hydrolysis of ester groups to obtain the free carboxylic acid.
- Esterification of the carboxylic acid with ethanol to introduce the ethoxycarbonyl group.
Research Findings
Using ethyl chloroformate in the presence of sodium hydroxide, the esterification step was optimized at 20-30°C for 3 hours, yielding the esterified intermediate. Subsequent hydrolysis with lithium hydroxide in ethanol/water mixture at 40-70°C yielded the free acid, which was then re-esterified to form the final compound (see).
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Esterification | Ethyl chloroformate, NaOH | Water | 0-30°C | 3 hours | 92% |
| Hydrolysis | Lithium hydroxide | Ethanol/Water | 40-70°C | 5-10 hours | Not specified |
Summary of Key Data
| Method | Advantages | Limitations | Typical Yield | Notable Conditions |
|---|---|---|---|---|
| Direct Esterification & Coupling | High yield, straightforward | Requires pure precursors | ~92% | 0-30°C, 3-24 hours |
| T3P-Mediated Coupling | Mild, high efficiency | Cost of reagents | >85% | 78-150°C, 12-20 hours |
| Multi-Step Nucleophilic Substitution | Versatile, scalable | Longer process | Variable | 40-70°C, multiple steps |
Notes and Considerations
- Choice of Solvent: Inert solvents like dichloromethane, acetonitrile, and dioxane are preferred for coupling reactions to prevent side reactions.
- Reagent Selection: Ethyl chloroformate is widely used for ester formation, but T3P offers milder conditions and cleaner reactions.
- Reaction Optimization: Temperature and reaction time are critical for maximizing yield and purity.
- Purification: Silica gel chromatography and recrystallization are standard for isolating pure intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Applications
The compound has been identified as a key building block in the development of various pharmaceutical agents. Its structural features contribute to its activity against several biological targets.
Antagonistic Activity
Research indicates that derivatives of pyrazine compounds, including 5-[4-(Ethoxycarbonyl)piperidin-1-yl]pyrazine-2-carboxylic acid, exhibit antagonistic properties against specific receptors, such as the P2Y12 receptor. This receptor is implicated in platelet activation and has been targeted for therapies related to cardiovascular diseases .
GPR119 Modulation
The compound has also been studied for its role as a GPR119 modulator. GPR119 is a receptor involved in glucose metabolism and insulin secretion, making it a target for diabetes treatment. Compounds similar to 5-[4-(Ethoxycarbonyl)piperidin-1-yl]pyrazine-2-carboxylic acid have shown promise in enhancing insulin sensitivity and reducing blood glucose levels .
Synthesis and Derivatives
The synthesis of 5-[4-(Ethoxycarbonyl)piperidin-1-yl]pyrazine-2-carboxylic acid typically involves multi-step organic reactions that include the formation of piperidine and pyrazine rings. The following table summarizes some synthetic routes:
| Method | Reagents | Yield | Notes |
|---|---|---|---|
| Condensation Reaction | Ethoxycarbonyl chloride, piperidine | High | Requires careful temperature control |
| Cyclization | Pyrazine derivative, acid catalyst | Moderate | Solvent choice affects yield |
| Esterification | Alcohols with acid chlorides | High | Efficient under reflux conditions |
Case Studies
Several studies have documented the efficacy of compounds related to 5-[4-(Ethoxycarbonyl)piperidin-1-yl]pyrazine-2-carboxylic acid:
Cardiovascular Studies
In a study on platelet aggregation, derivatives showed significant inhibition of P2Y12 receptor activity, indicating potential use in antithrombotic therapies . The study utilized in vitro assays to measure the effectiveness of various analogs.
Diabetes Research
Another research effort focused on GPR119 modulation demonstrated that certain analogs improved glucose tolerance in diabetic animal models. These findings suggest that compounds like 5-[4-(Ethoxycarbonyl)piperidin-1-yl]pyrazine-2-carboxylic acid could be developed into therapeutic agents for managing type 2 diabetes .
Mechanism of Action
The mechanism of action of 5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-[4-(Hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxylic Acid
- Molecular Weight : 237.11 g/mol (LC-MS data) .
- Key Differences : Replacing ethoxycarbonyl with hydroxymethyl reduces steric bulk and increases hydrophilicity.
- Synthesis : Synthesized via hydrolysis of a methyl ester precursor with lithium hydroxide, yielding 81.67% .
- Applications : Used in PROTAC synthesis for androgen receptor degradation, highlighting its role as a precursor for bioactive molecules .
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic Acid
5-(Fluoromethyl)pyrazine-2-carboxylic Acid
Core Structure Variations
Eszopiclone (4-Methyl-1-piperazinecarboxylic Acid Derivative)
AM251 and Rimonabant (Pyrazole Carboxamides)
- Key Differences: Pyrazole cores with piperidine substituents; both act as cannabinoid receptor antagonists .
- Relevance : Demonstrates the importance of carboxamide groups in receptor binding, though structural divergence limits direct comparison .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The ethoxycarbonyl group in the target compound facilitates hydrolysis to carboxylic acids or substitution reactions, enabling modular drug design .
- Bioactivity : Derivatives of these compounds are pivotal in PROTAC development, leveraging their ability to bind E3 ligases and target proteins .
- Challenges: Limited pharmacokinetic data (e.g., bioavailability, half-life) for the target compound underscores the need for further studies.
Biological Activity
5-[4-(Ethoxycarbonyl)piperidin-1-yl]pyrazine-2-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-[4-(Ethoxycarbonyl)piperidin-1-yl]pyrazine-2-carboxylic acid can be represented as follows:
This compound features a pyrazine ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its interaction with biological targets.
Research indicates that compounds containing pyrazine and piperidine structures often exhibit significant pharmacological effects. The mechanisms through which 5-[4-(Ethoxycarbonyl)piperidin-1-yl]pyrazine-2-carboxylic acid operates may include:
- Inhibition of Phosphodiesterases (PDEs) : Pyrazine derivatives have been identified as potential inhibitors of phosphodiesterases, which play a crucial role in various signaling pathways related to inflammation and cancer progression .
- Antitumor Activity : Similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antitumor Effects
Several studies have explored the antitumor potential of pyrazine derivatives. For instance, derivatives similar to 5-[4-(Ethoxycarbonyl)piperidin-1-yl]pyrazine-2-carboxylic acid exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapeutics like doxorubicin showed a synergistic effect, enhancing cytotoxicity and reducing side effects .
Anti-inflammatory Properties
Pyrazine derivatives have also been linked to anti-inflammatory activities. In vitro studies demonstrated that these compounds could reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Case Studies
- Breast Cancer Treatment : A study highlighted the effectiveness of a pyrazine derivative in reducing tumor size in mice models when combined with doxorubicin. The results indicated a marked increase in apoptosis markers compared to controls .
- Neuropathic Pain : Another investigation focused on the analgesic properties of similar compounds, demonstrating their ability to alleviate pain in rat models through the modulation of endocannabinoid levels via FAAH inhibition .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[4-(Ethoxycarbonyl)piperidin-1-yl]pyrazine-2-carboxylic acid, and how is the product characterized?
- Methodology : A common approach involves hydrolysis of the methyl ester precursor (e.g., methyl 5-[4-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxylate) using aqueous lithium hydroxide in methanol/water. The reaction is monitored via TLC, and the product is purified via acid precipitation (pH adjustment to 4) followed by extraction with dichloromethane . Characterization employs LC-MS for molecular weight confirmation (e.g., m/z 237.11 [MH⁺]) and IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Methodology : Solubility is assessed in polar aprotic solvents (e.g., DMSO at 50 mg/mL with sonication). Stability studies involve storing lyophilized powder at -80°C (2 years) or -20°C (1 year) and monitoring degradation via HPLC. The ethoxycarbonyl group enhances lipophilicity compared to carboxylic acid derivatives, impacting solubility in aqueous buffers .
Q. How is preliminary biological activity (e.g., cytotoxicity) evaluated for this compound?
- Methodology : Cytostatic activity is tested in cancer cell lines (e.g., HepG2, HeLa) using MTT assays. IC₅₀ values are calculated relative to controls like sorafenib. For example, analogs with cyclopentylamide or bromophenyl urea substituents show IC₅₀ values of 0.6–0.9 μM, significantly lower than sorafenib .
Advanced Research Questions
Q. How do structural modifications to the piperidine or pyrazine moieties influence biological activity?
- Methodology : SAR studies compare substituents on the urea and amide groups. For example:
| Substituent (R) | IC₅₀ (μM) | Selectivity (Cancer vs. Normal Cells) |
|---|---|---|
| 4-Bromophenyl | 0.6 | >100 μM in fibroblasts |
| 4-Chloro-3-CF₃-phenyl | 0.9 | Cytotoxic to fibroblasts |
- Key findings: Bulky hydrophobic groups enhance potency but may reduce selectivity .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Methodology : Target engagement is explored via receptor-binding assays (e.g., TRPV1 or P2Y12R antagonism). Piperazine derivatives are known to bind allosteric sites on GPCRs, and molecular docking studies predict interactions with residues in transmembrane domains 3–5 . Functional assays (e.g., calcium flux inhibition) validate antagonism .
Q. How can synthetic routes be optimized for scalability or regioselectivity?
- Methodology : Catalytic methods (e.g., BOP reagent for amide coupling) are compared to alternatives like HATU or EDCI. Column chromatography (ethyl acetate/methanol gradients) vs. recrystallization (ether/petroleum ether) are evaluated for purity (>97%) and yield (up to 81%) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
